molecular formula C10H19Cl3N4 B3010066 4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride CAS No. 1774896-69-3

4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride

Cat. No.: B3010066
CAS No.: 1774896-69-3
M. Wt: 301.64
InChI Key: REOXWFPEEOFYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride is a useful research compound. Its molecular formula is C10H19Cl3N4 and its molecular weight is 301.64. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine derivatives exhibit notable antibacterial properties. In a study, various compounds including this chemical structure were synthesized and tested for antibacterial effectiveness. These compounds demonstrated significant activity against bacterial strains, highlighting their potential use in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antitumor Activity

Some derivatives of 4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine, specifically aminopiperidine derivatives, have been evaluated for their antitumor properties. These compounds, when used in combination with other chemotherapeutic agents, exhibited significant cytotoxic activity against specific types of cancer cells, indicating their potential in cancer therapy (Aldobaev, Mikhina, & Present, 2021).

Anti-angiogenic and DNA Cleavage Activities

Certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, closely related to 4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine, have shown significant anti-angiogenic and DNA cleavage activities. These activities are crucial in the context of anticancer properties, suggesting the role of these compounds in cancer research and treatment (Kambappa et al., 2017).

Pharmaceutical Synthesis

The compound is also a key intermediate in pharmaceutical synthesis. For example, its derivative has been used in the synthesis of deoxycytidine kinase inhibitors, highlighting its significance in medicinal chemistry and drug development (Zhang et al., 2009).

Miscellaneous Applications

Other studies have explored diverse applications of this compound and its derivatives, such as in the development of new antiemetic agents, sigma-1 receptor antagonists for neuropathic pain, and dual-action hypoglycemic agents, demonstrating its wide-ranging potential in various therapeutic areas (Mattioda et al., 1975); (Lan et al., 2014); (Song et al., 2011).

Safety and Hazards

The safety and hazards of similar compounds have been mentioned. For instance, the compound “4-methoxy-N-(piperidin-4-yl)pyrimidin-2-amine” has hazard statements H302, H315, H318, H335 .

Future Directions

The future directions in the field of piperidine derivatives are focused on the design of the push–pull molecules themselves, research is focused also on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity . A classical approach to solve this problem includes the incorporation of the push–pull chromophores into a polymeric matrix as well as the incorporation of these molecules as guests into layered inorganic compounds, which might serve as the host carriers .

Properties

IUPAC Name

4-methyl-N-piperidin-4-ylpyrimidin-2-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.3ClH/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9;;;/h2,7,9,11H,3-6H2,1H3,(H,12,13,14);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOXWFPEEOFYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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